Cas no 2034332-81-3 (N-{6-(furan-3-yl)pyridin-3-ylmethyl}-1H-indole-3-carboxamide)

N-{6-(furan-3-yl)pyridin-3-ylmethyl}-1H-indole-3-carboxamide is a heterocyclic compound featuring a fused indole and pyridine scaffold with a furan substituent. Its structural complexity offers potential as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or GPCR-targeted therapeutics. The indole moiety provides a privileged pharmacophore for bioactive molecule design, while the furan-pyridine linkage enhances molecular diversity and binding interactions. This compound exhibits favorable physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, suggesting improved bioavailability compared to simpler analogs. Its unique architecture enables selective modulation of biological targets, making it valuable for structure-activity relationship studies in drug discovery programs. The presence of multiple aromatic systems allows for π-stacking interactions in protein binding sites.
N-{6-(furan-3-yl)pyridin-3-ylmethyl}-1H-indole-3-carboxamide structure
2034332-81-3 structure
Product name:N-{6-(furan-3-yl)pyridin-3-ylmethyl}-1H-indole-3-carboxamide
CAS No:2034332-81-3
MF:C19H15N3O2
MW:317.341304063797
CID:6546516
PubChem ID:119105235

N-{6-(furan-3-yl)pyridin-3-ylmethyl}-1H-indole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{6-(furan-3-yl)pyridin-3-ylmethyl}-1H-indole-3-carboxamide
    • N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1H-indole-3-carboxamide
    • N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide
    • N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide
    • 2034332-81-3
    • AKOS026699022
    • F6560-7569
    • Inchi: 1S/C19H15N3O2/c23-19(16-11-21-18-4-2-1-3-15(16)18)22-10-13-5-6-17(20-9-13)14-7-8-24-12-14/h1-9,11-12,21H,10H2,(H,22,23)
    • InChI Key: HLVMFYYHDCYEJN-UHFFFAOYSA-N
    • SMILES: O=C(C1=CNC2C=CC=CC1=2)NCC1=CN=C(C2=COC=C2)C=C1

Computed Properties

  • Exact Mass: 317.116426730g/mol
  • Monoisotopic Mass: 317.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 444
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 70.9Ų

N-{6-(furan-3-yl)pyridin-3-ylmethyl}-1H-indole-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6560-7569-10mg
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide
2034332-81-3
10mg
$79.0 2023-09-08
Life Chemicals
F6560-7569-2μmol
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide
2034332-81-3
2μmol
$57.0 2023-09-08
Life Chemicals
F6560-7569-20mg
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide
2034332-81-3
20mg
$99.0 2023-09-08
Life Chemicals
F6560-7569-25mg
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide
2034332-81-3
25mg
$109.0 2023-09-08
Life Chemicals
F6560-7569-15mg
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide
2034332-81-3
15mg
$89.0 2023-09-08
Life Chemicals
F6560-7569-4mg
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide
2034332-81-3
4mg
$66.0 2023-09-08
Life Chemicals
F6560-7569-100mg
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide
2034332-81-3
100mg
$248.0 2023-09-08
Life Chemicals
F6560-7569-5mg
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide
2034332-81-3
5mg
$69.0 2023-09-08
Life Chemicals
F6560-7569-50mg
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide
2034332-81-3
50mg
$160.0 2023-09-08
Life Chemicals
F6560-7569-5μmol
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide
2034332-81-3
5μmol
$63.0 2023-09-08

Additional information on N-{6-(furan-3-yl)pyridin-3-ylmethyl}-1H-indole-3-carboxamide

Comprehensive Overview of N-{6-(furan-3-yl)pyridin-3-ylmethyl}-1H-indole-3-carboxamide (CAS No. 2034332-81-3)

The compound N-{6-(furan-3-yl)pyridin-3-ylmethyl}-1H-indole-3-carboxamide (CAS No. 2034332-81-3) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. This heterocyclic compound combines a furan ring, a pyridine moiety, and an indole scaffold, making it a promising candidate for various biomedical applications. Its molecular architecture suggests potential interactions with biological targets, particularly in the realm of kinase inhibition and receptor modulation.

Recent studies have highlighted the growing interest in N-{6-(furan-3-yl)pyridin-3-ylmethyl}-1H-indole-3-carboxamide due to its potential role in addressing neurodegenerative diseases and inflammatory disorders. Researchers are particularly intrigued by its ability to modulate key signaling pathways, such as the NF-κB and MAPK cascades, which are often dysregulated in chronic conditions. This aligns with the current trend in pharmaceutical research, where small-molecule therapeutics are being prioritized for their precision and scalability.

From a synthetic chemistry perspective, the preparation of CAS No. 2034332-81-3 involves multi-step organic transformations, including amide coupling and cross-coupling reactions. The presence of the furan-3-yl group introduces challenges in regioselectivity, which have been addressed through advanced catalytic methods. These synthetic advancements are critical for ensuring the compound's purity and reproducibility, especially in high-throughput screening assays.

The pharmacological profile of N-{6-(furan-3-yl)pyridin-3-ylmethyl}-1H-indole-3-carboxamide is currently under investigation, with preliminary data suggesting favorable ADME properties (Absorption, Distribution, Metabolism, and Excretion). Its logP value indicates moderate lipophilicity, which could enhance blood-brain barrier penetration—a desirable trait for CNS-targeted therapies. This has sparked discussions in online forums and scientific communities about its potential as a disease-modifying agent for conditions like Alzheimer's and Parkinson's.

In the context of drug repurposing, CAS No. 2034332-81-3 has been flagged as a molecule of interest due to its structural similarity to known kinase inhibitors. Computational docking studies have revealed plausible binding modes with BTK (Bruton's tyrosine kinase) and JAK family proteins, which are implicated in autoimmune diseases. This has led to a surge in search queries related to "furan-pyridine-indole hybrids" and "kinase inhibitor scaffolds," reflecting the compound's relevance in contemporary research.

Beyond its therapeutic potential, N-{6-(furan-3-yl)pyridin-3-ylmethyl}-1H-indole-3-carboxamide is also being explored in material science applications. Its conjugated π-system and electron-rich heterocycles make it a candidate for organic semiconductors and fluorescent probes. This interdisciplinary appeal underscores the versatility of CAS No. 2034332-81-3, bridging gaps between chemistry, biology, and engineering.

As the scientific community continues to unravel the properties of this compound, it is essential to monitor its toxicological profile and off-target effects. Current debates in online platforms often revolve around optimizing its structure-activity relationships (SAR) to minimize side effects while maximizing efficacy. These discussions are fueled by the increasing demand for precision medicine and personalized therapeutics, which dominate today's healthcare landscape.

In summary, N-{6-(furan-3-yl)pyridin-3-ylmethyl}-1H-indole-3-carboxamide (CAS No. 2034332-81-3) represents a compelling case study in modern drug discovery. Its multifaceted applications, from kinase inhibition to material innovation, position it as a molecule worth watching in the coming years. Researchers and industry professionals alike are encouraged to explore its potential further, leveraging cutting-edge tools like AI-driven molecular modeling and high-content screening to unlock its full capabilities.

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